molecular formula C9H7BrF2O2 B1415472 Methyl 2-bromo-3,6-difluorophenylacetate CAS No. 1805594-04-0

Methyl 2-bromo-3,6-difluorophenylacetate

Cat. No. B1415472
CAS RN: 1805594-04-0
M. Wt: 265.05 g/mol
InChI Key: YVPWMSMBKNMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3,6-difluorophenylacetate is a chemical compound with the molecular formula C9H7BrF2O2 . It is used extensively in scientific research due to its unique properties, making it ideal for various applications, including drug synthesis, organic chemistry, and material science advancements.

Scientific Research Applications

Chemical Synthesis and Material Science

Synthesis of Bromophenol Derivatives : Research highlights the importance of bromophenol derivatives in chemical synthesis, where compounds such as Methyl 2-bromo-3,6-difluorophenylacetate can play a crucial role in the development of inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential applications in treating diseases like Alzheimer's, Parkinson's, and glaucoma (Boztaş et al., 2019; Balaydın et al., 2012).

Polyimide Development for Gas Separation : The creation of new polyimides derived from substituted terphenylenes for gas separation processes is another significant application. Such research underscores the potential of Methyl 2-bromo-3,6-difluorophenylacetate in developing materials with large free volumes for improved permeabilities and selectivities for various gases, which is crucial for environmental and industrial applications (Al-Masri et al., 1999).

Pharmacology and Biological Applications

Anticonvulsant Activity : In pharmacology, derivatives of Methyl 2-bromo-3,6-difluorophenylacetate have been evaluated for their anticonvulsant activities, providing insights into the development of safer and more effective treatments for epilepsy and other seizure disorders (Scott et al., 1993).

Corrosion Inhibition : Moreover, compounds synthesized from Methyl 2-bromo-3,6-difluorophenylacetate have shown potential as corrosion inhibitors, which is critical for protecting industrial materials and ensuring the longevity and safety of infrastructure (Chauhan et al., 2020).

properties

IUPAC Name

methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-6(11)2-3-7(12)9(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPWMSMBKNMETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.